Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for stilbene synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data for the most common synthetic routes to stilbenes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of stilbenes using various methods.
Wittig Reaction
The Wittig reaction is a versatile method for synthesizing stilbenes from aldehydes and phosphonium ylides. However, controlling stereoselectivity and minimizing byproducts can be challenging.
Q1: My Wittig reaction is resulting in a low yield of stilbene. What are the common causes and how can I improve it?
A1: Low yields in a Wittig reaction can often be attributed to several factors:
-
Moisture: The phosphonium ylide is a strong base and is highly sensitive to moisture. Ensure all glassware is rigorously dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Inefficient Ylide Formation: Incomplete deprotonation of the phosphonium salt will lead to a lower concentration of the active ylide. Use a sufficiently strong and fresh base. For non-stabilized ylides, very strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are often necessary.
-
Side Reactions of the Aldehyde: Aldehydes can be prone to self-condensation (aldol reaction) or oxidation, especially under basic conditions. To mitigate this, add the base slowly to control the reaction temperature and consider adding the aldehyde to the pre-formed ylide solution at a low temperature.
-
Steric Hindrance: If your aldehyde or the precursor to your ylide is sterically hindered, the reaction rate can be significantly reduced. In such cases, consider using the Horner-Wadsworth-Emmons (HWE) reaction, which often performs better for hindered substrates.[1]
Q2: I am getting a mixture of E- and Z-stilbene isomers, but I need to selectively synthesize the E-(trans)-isomer. How can I control the stereoselectivity?
A2: The stereochemical outcome of the Wittig reaction is influenced by the stability of the phosphorus ylide:
-
Non-stabilized Ylides: Ylides derived from simple alkyl or benzyltriphenylphosphonium salts tend to favor the formation of the Z-(cis)-isomer under salt-free conditions.
-
Stabilized Ylides: Ylides bearing electron-withdrawing groups (e.g., carbonyl, ester) are more stable and predominantly yield the E-(trans)-isomer.[2]
To favor the E-isomer when using a semi-stabilized ylide (like the one for stilbene synthesis):
-
Use of Protic Solvents: Solvents like methanol can favor the formation of the E-isomer.
-
Equilibration: In some cases, the intermediate oxaphosphetane can equilibrate to the more thermodynamically stable trans-intermediate before elimination, especially if the reaction is run at a higher temperature for a longer duration.
-
Post-Reaction Isomerization: A common strategy is to isomerize the resulting mixture of isomers to the more stable E-isomer. This can be achieved by treating the product mixture with a catalytic amount of iodine and exposing it to light.
Q3: How do I remove the triphenylphosphine oxide byproduct from my reaction mixture?
A3: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can sometimes be challenging to separate from the desired stilbene product. Here are a few methods:
-
Crystallization: If your stilbene product is a solid, recrystallization is often an effective method for purification. Triphenylphosphine oxide has different solubility properties and may remain in the mother liquor or be removed by a different choice of solvent.
-
Column Chromatography: Silica gel chromatography is a very effective way to separate stilbenes from triphenylphosphine oxide.
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane or ether, allowing for its removal by filtration.
dot
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s1_dry [label="Dry glassware and use anhydrous solvents.", fillcolor="#34A853", fontcolor="#FFFFFF"];
q2_base [label="Is the base strong enough?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
s2_strong_base [label="Use a stronger or fresh base (e.g., n-BuLi, NaH).", fillcolor="#34A853", fontcolor="#FFFFFF"];
q3_aldehyde [label="Aldehyde side reactions?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
s3_slow_addition [label="Add base/aldehyde slowly at low temperature.", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> q1_moisture [label="Yes"];
q1_moisture -> s1_dry [label="No"];
s1_dry -> q2_base;
q1_moisture -> q2_base [label="Yes"];
q2_base -> s2_strong_base [label="No"];
s2_strong_base -> q3_aldehyde;
q2_base -> q3_aldehyde [label="Yes"];
q3_aldehyde -> s3_slow_addition [label="Yes"];
isomers [label="Incorrect Isomer Ratio?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
q4_ylide [label="Using a stabilized ylide?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
s4_stabilized [label="Favors E-isomer.", fillcolor="#FFFFFF", fontcolor="#202124"];
q5_nonstabilized [label="Using a non-stabilized ylide?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
s5_nonstabilized [label="Favors Z-isomer. Consider isomerization.", fillcolor="#FFFFFF", fontcolor="#202124"];
start -> isomers [label="No"];
isomers -> q4_ylide [label="Yes"];
q4_ylide -> s4_stabilized [label="Yes"];
q4_ylide -> q5_nonstabilized [label="No"];
q5_nonstabilized -> s5_nonstabilized [label="Yes"];
}
Caption: Troubleshooting workflow for the Wittig reaction.
Heck Reaction
The Heck reaction is a palladium-catalyzed cross-coupling reaction that is highly effective for synthesizing trans-stilbenes.
Q1: My Heck reaction shows low or no conversion to the stilbene product. What could be the problem?
A1: Low conversion in a Heck reaction often points to issues with the catalyst or reaction conditions:
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen. Ensure that all solvents and reagents are properly degassed and that the reaction is carried out under an inert atmosphere. The formation of black palladium precipitate ("palladium black") is a sign of catalyst decomposition.
-
Inactive Pre-catalyst: If you are using a Pd(II) source like Pd(OAc)₂, it needs to be reduced to Pd(0) in situ. The presence of phosphine ligands or certain solvents can facilitate this.
-
Aryl Halide Reactivity: The reactivity of the aryl halide is crucial. The general trend is Ar-I > Ar-Br > Ar-Cl. If you are using a less reactive aryl chloride, you may need a more active catalyst system, often involving bulky, electron-rich phosphine ligands.
-
Inappropriate Base: The base plays a critical role in regenerating the active catalyst. Organic bases like triethylamine (Et₃N) or inorganic bases like potassium carbonate (K₂CO₃) are commonly used. The base should be strong enough to neutralize the HX produced but not so strong as to cause side reactions.
Q2: I am observing the formation of side products in my Heck reaction. What are they and how can I minimize them?
A2: Common side products in the Heck reaction for stilbene synthesis include:
-
1,1-Diarylethylene: This regioisomer can form, although it is generally less favored. Careful optimization of the catalyst and reaction conditions can improve regioselectivity.
-
Homocoupling of the Aryl Halide: This can occur, especially at higher temperatures, leading to the formation of biaryl compounds. Lowering the reaction temperature may help to suppress this side reaction.
-
Alkene Isomerization: The palladium-hydride intermediate can cause isomerization of the double bond in both the starting alkene and the stilbene product. This can sometimes be minimized by using a less polar solvent.
Q3: How can I improve the E-selectivity of my Heck reaction?
A3: The Heck reaction generally has a high preference for the formation of the thermodynamically more stable E-isomer. If you are observing a significant amount of the Z-isomer, it may be due to isomerization of the product after its formation. To enhance E-selectivity, try to minimize the reaction time and temperature to reduce the likelihood of post-reaction isomerization.
dot
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s1_degas [label="Degas solvents and run under inert atmosphere.", fillcolor="#34A853", fontcolor="#FFFFFF"];
q2_halide [label="Aryl halide reactivity? (I > Br > Cl)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
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q3_base [label="Appropriate base?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
s3_base [label="Optimize base (e.g., Et3N, K2CO3).", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> q1_catalyst [label="Yes"];
q1_catalyst -> s1_degas [label="Yes"];
s1_degas -> q2_halide;
q1_catalyst -> q2_halide [label="No"];
q2_halide -> s2_catalyst [label="No"];
s2_catalyst -> q3_base;
q2_halide -> q3_base [label="Yes"];
q3_base -> s3_base [label="Yes"];
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s5_solvent [label="Use a less polar solvent.", fillcolor="#FFFFFF", fontcolor="#202124"];
start -> side_products [label="No"];
side_products -> q4_homocoupling [label="Yes"];
q4_homocoupling -> s4_temp [label="Yes"];
q4_homocoupling -> q5_isomerization [label="No"];
q5_isomerization -> s5_solvent [label="Yes"];
}
Caption: Troubleshooting workflow for the Heck reaction.
McMurry Reaction
The McMurry reaction is a reductive coupling of two carbonyl compounds to form an alkene, and it is particularly useful for the synthesis of symmetrical stilbenes.
Q1: My McMurry reaction is giving a low yield of stilbene, and I am isolating a significant amount of a pinacol byproduct. What is happening?
A1: The McMurry reaction proceeds in two main stages: the formation of a pinacol intermediate followed by its deoxygenation to the alkene.[3][4] If the reaction does not go to completion, the pinacol diol will be a major byproduct. To improve the yield of the stilbene:
-
Reaction Temperature and Time: The deoxygenation of the pinacol intermediate typically requires higher temperatures. Ensure the reaction is refluxed for a sufficient amount of time after the initial coupling.
-
Activity of the Low-Valent Titanium Reagent: The low-valent titanium species is highly reactive and sensitive to air and moisture. It is crucial to prepare this reagent in situ under strictly anhydrous and inert conditions. The quality of the reducing agent (e.g., zinc, lithium aluminum hydride) is also important.
-
Stoichiometry of Reagents: A sufficient excess of the low-valent titanium reagent is often required to drive the reaction to completion.
Q2: The McMurry reaction is not stereoselective. How can I obtain the desired E-stilbene?
A2: The McMurry reaction is generally not stereoselective and often produces a mixture of E- and Z-isomers. The ratio can be influenced by the specific low-valent titanium reagent used and the reaction conditions, but it is often difficult to control. The most practical approach is to separate the isomers after the reaction, typically by column chromatography, or to isomerize the mixture to the more stable E-isomer using methods similar to those described for the Wittig reaction (catalytic iodine and light).
Perkin Reaction
The Perkin reaction can be adapted to synthesize stilbenes, typically by the condensation of a phenylacetic acid with a benzaldehyde, followed by decarboxylation.
Q1: My Perkin reaction for stilbene synthesis has a low yield. What are the potential issues?
A1: Low yields in a Perkin-type synthesis of stilbenes can be due to:
-
Incomplete Condensation: The initial condensation step requires a suitable base and often high temperatures. Ensure that the reaction conditions are appropriate for the specific substrates being used.
-
Difficult Decarboxylation: The decarboxylation of the intermediate α-phenylcinnamic acid to form the stilbene often requires harsh conditions, such as high temperatures in the presence of a catalyst like copper in quinoline. This step can lead to decomposition and lower yields.
-
Side Reactions: At the high temperatures often required for both the condensation and decarboxylation steps, side reactions such as polymerization and charring can occur, reducing the overall yield.
Q2: I am having trouble with the decarboxylation step. Are there milder alternatives?
A2: The traditional high-temperature decarboxylation can be problematic. Some modified Perkin protocols utilize microwave irradiation, which can sometimes promote a cleaner and more efficient simultaneous condensation-decarboxylation, offering a greener alternative to the use of toxic quinoline and copper salts.[5]
Data Presentation: Comparison of Stilbene Synthesis Methods
The choice of synthetic method depends on factors such as desired stereoselectivity, substrate scope, and reaction conditions. The following tables summarize typical outcomes for the different methods.
| Reaction | Typical Yield (%) | E/Z Ratio | Common Side Products | Key Advantages | Key Disadvantages |
| Wittig Reaction | 40-90 | Variable (depends on ylide) | Triphenylphosphine oxide | Good functional group tolerance | Stereoselectivity can be difficult to control; byproduct removal |
| Heck Reaction | 70-95 | High E-selectivity (>95:5) | 1,1-diarylethylene, biaryls | High stereoselectivity for E-isomer | Requires palladium catalyst; sensitive to oxygen |
| McMurry Reaction | 50-80 | ~1:1 (not stereoselective) | Pinacol diol | Good for symmetrical stilbenes | Not stereoselective; requires stoichiometric strong reducing agents |
| Perkin Reaction | 40-70 | High E-selectivity | Polymeric materials, charring | Uses readily available starting materials | Often requires harsh conditions (high temp.); decarboxylation can be difficult |
Experimental Protocols
Wittig Synthesis of (E)-Stilbene
This protocol describes the synthesis of (E)-stilbene from benzaldehyde and benzyltriphenylphosphonium chloride.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Benzaldehyde
-
Dichloromethane (anhydrous)
-
50% Sodium hydroxide solution
-
Iodine
-
95% Ethanol
-
Anhydrous sodium sulfate
Procedure:
-
Ylide Formation and Reaction: In a round-bottom flask, combine benzyltriphenylphosphonium chloride (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous dichloromethane. While stirring vigorously, add 50% aqueous sodium hydroxide solution dropwise. A color change (often to orange or red) indicates the formation of the ylide.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with water until the aqueous layer is neutral. Dry the organic layer over anhydrous sodium sulfate.
-
Isomerization: Decant the dried dichloromethane solution into a new flask. Add a catalytic amount of iodine (a few crystals). Irradiate the solution with a light source (e.g., a standard light bulb) while stirring for about 1 hour to isomerize the Z-stilbene to the E-stilbene.
-
Purification: Remove the dichloromethane using a rotary evaporator. Recrystallize the crude product from hot 95% ethanol to obtain pure (E)-stilbene as white crystals.
dot
digraph "Wittig_Synthesis_Workflow" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Experimental Workflow for Wittig Synthesis of E-Stilbene", pad="0.5", nodesep="0.5", ranksep="0.5", splines="ortho", maxwidth="760px"];
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add_base [label="Add 50% NaOH (aq) dropwise"];
stir [label="Stir at Room Temperature"];
workup [label="Aqueous Workup and Drying"];
isomerize [label="Isomerize with Iodine and Light"];
purify [label="Recrystallize from Ethanol"];
product [label="Pure E-Stilbene", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> add_base;
add_base -> stir;
stir -> workup;
workup -> isomerize;
isomerize -> purify;
purify -> product;
}
Caption: Experimental workflow for the Wittig synthesis of E-Stilbene.
Heck Synthesis of (E)-Stilbene
This protocol describes the synthesis of (E)-stilbene from iodobenzene and styrene.
Materials:
-
Iodobenzene
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous and degassed)
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add Pd(OAc)₂ (1-5 mol%), PPh₃ (2-10 mol%), iodobenzene (1.0 eq), and anhydrous, degassed DMF.
-
Addition of Reagents: Add triethylamine (1.5 eq) and styrene (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction mixture to room temperature and filter to remove any precipitated salts. Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield (E)-stilbene.
dot
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add_reagents [label="Add Et3N and Styrene"];
heat [label="Heat to 80-100 °C"];
workup [label="Cool, Filter, and Extract"];
purify [label="Column Chromatography"];
product [label="Pure E-Stilbene", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> add_reagents;
add_reagents -> heat;
heat -> workup;
workup -> purify;
purify -> product;
}
Caption: Experimental workflow for the Heck synthesis of E-Stilbene.
McMurry Synthesis of Symmetrical Stilbene
This protocol describes the synthesis of a symmetrical stilbene from a substituted benzaldehyde.
Materials:
Procedure:
-
Preparation of Low-Valent Titanium Reagent: In a flame-dried, three-necked flask under an inert atmosphere, suspend zinc dust (4.0 eq) in anhydrous THF. Cool the suspension in an ice bath and slowly add TiCl₄ (2.0 eq) via syringe. A vigorous reaction will occur. After the addition is complete, heat the mixture to reflux for 1-2 hours. The color of the suspension should turn from yellow to black, indicating the formation of the low-valent titanium reagent.
-
Coupling Reaction: Cool the black suspension to room temperature. Add a solution of the substituted benzaldehyde (1.0 eq) in anhydrous THF dropwise to the stirred suspension.
-
Reaction Completion: After the addition, heat the reaction mixture to reflux and stir for several hours, monitoring the progress by TLC.
-
Workup: Cool the reaction to room temperature and quench by slowly adding water or dilute HCl. Filter the mixture through a pad of celite to remove the titanium salts. Extract the filtrate with an organic solvent.
-
Purification: Wash the organic layer, dry it, and remove the solvent. Purify the crude product by column chromatography or recrystallization.
dot
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add_ti [label="Slowly add TiCl4 at 0 °C"];
reflux1 [label="Reflux for 1-2 hours"];
add_aldehyde [label="Add Aldehyde in THF"];
reflux2 [label="Reflux for several hours"];
quench [label="Quench with water/HCl and Filter"];
extract_purify [label="Extract and Purify"];
product [label="Symmetrical Stilbene", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> add_ti;
add_ti -> reflux1;
reflux1 -> add_aldehyde;
add_aldehyde -> reflux2;
reflux2 -> quench;
quench -> extract_purify;
extract_purify -> product;
}
Caption: Experimental workflow for the McMurry synthesis of symmetrical stilbenes.
Modified Perkin Synthesis of (E)-Stilbenes
This protocol describes a microwave-assisted, one-pot synthesis of (E)-hydroxystilbenes.[5]
Materials:
Procedure:
-
Reaction Setup: In a microwave reaction vessel, combine the hydroxy-substituted benzaldehyde (1.0 eq), phenylacetic acid (1.2 eq), piperidine, methylimidazole, and polyethylene glycol.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture under controlled temperature and time to effect both the condensation and decarboxylation steps.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent.
-
Purification: Wash the organic extract, dry it, and remove the solvent. Purify the crude product by column chromatography to obtain the (E)-hydroxystilbene.
dot
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microwave [label="Microwave Irradiation"];
workup [label="Aqueous Workup and Extraction"];
purify [label="Column Chromatography"];
product [label="E-Hydroxystilbene", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> microwave;
microwave -> workup;
workup -> purify;
purify -> product;
}
Caption: Experimental workflow for the modified Perkin synthesis of E-hydroxystilbenes.
References